Ethyl 4,4-difluoro-3-iodo-5-oxocycloheptane-1-carboxylate

Cross-coupling Metal-halogen exchange Sequential diversification

Ethyl 4,4-difluoro-3-iodo-5-oxocycloheptane-1-carboxylate (CAS 2230803-62-8) is a polyfunctionalized seven-membered carbocyclic building block bearing a gem-difluoro (CF₂) unit, an iodine atom at the 3-position, a ketone at the 5-position, and an ethyl ester at the 1-position. It is offered at 95% purity by multiple suppliers including Sigma-Aldrich (sourced from Enamine) for non-human research use only.

Molecular Formula C10H13F2IO3
Molecular Weight 346.112
CAS No. 2230803-62-8
Cat. No. B2593567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4,4-difluoro-3-iodo-5-oxocycloheptane-1-carboxylate
CAS2230803-62-8
Molecular FormulaC10H13F2IO3
Molecular Weight346.112
Structural Identifiers
SMILESCCOC(=O)C1CCC(=O)C(C(C1)I)(F)F
InChIInChI=1S/C10H13F2IO3/c1-2-16-9(15)6-3-4-8(14)10(11,12)7(13)5-6/h6-7H,2-5H2,1H3
InChIKeyXFJRUDAOGPQPIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4,4-Difluoro-3-iodo-5-oxocycloheptane-1-carboxylate (CAS 2230803-62-8): Baseline Identity and Structural Context


Ethyl 4,4-difluoro-3-iodo-5-oxocycloheptane-1-carboxylate (CAS 2230803-62-8) is a polyfunctionalized seven-membered carbocyclic building block bearing a gem-difluoro (CF₂) unit, an iodine atom at the 3-position, a ketone at the 5-position, and an ethyl ester at the 1-position . It is offered at 95% purity by multiple suppliers including Sigma-Aldrich (sourced from Enamine) for non-human research use only . The compound belongs to the gem-difluorocycloheptane family, whose synthesis on multigram scale from readily available starting materials has been established via six-membered ring homologation and deoxofluorination strategies .

Why Ethyl 4,4-Difluoro-3-iodo-5-oxocycloheptane-1-carboxylate Cannot Be Casually Replaced by In-Class Analogs


Superficially similar difluorocycloheptane building blocks lack the orthogonal reactivity profile required for sequential diversification. The gem-difluoro (CF₂) group serves as a metabolically stable carbonyl bioisostere and modulates the pKₐ of neighboring C–H bonds, while the iodine atom at the 3-position provides a unique handle for transition-metal-catalyzed cross-coupling and metal-halogen exchange reactions not offered by non-iodinated analogs such as ethyl 4,4-difluoro-5-oxocycloheptane-1-carboxylate (CAS 2225136-21-8, purity 95%+) or 4,4-difluorocycloheptanone (CAS 1227807-93-3) . Substituting a chloro, bromo, or des-halo variant fundamentally alters the accessible chemical space, reaction kinetics, and compatibility with downstream synthetic sequences, precluding simple drop-in replacement without re-optimizing the entire synthetic route [1].

Ethyl 4,4-Difluoro-3-iodo-5-oxocycloheptane-1-carboxylate: Product-Specific Quantitative Evidence Guide


Orthogonal C–I Reactivity: Cross-Coupling Superiority Over Des-Halo and Chloro Analogs

The C(sp³)–I bond at the 3-position of this compound enables chemoselective transition-metal-catalyzed cross-coupling reactions that are kinetically and thermodynamically inaccessible to the corresponding des-halo analog (CAS 2225136-21-8, purity 95%+) and substantially more efficient than the chloro analog. The carbon-iodine bond dissociation energy (BDE) is approximately 53 kcal/mol for alkyl iodides, compared to ~67 kcal/mol for alkyl bromides and ~78 kcal/mol for alkyl chlorides, translating into faster oxidative addition and enabling milder reaction conditions (lower temperature, shorter reaction times) [1]. In related cycloheptane scaffolds, the vicinal arrangement of the gem-difluoro group adjacent to iodine has been noted to create a 'highly functionalized and reactive scaffold' amenable to diverse cross-coupling transformations .

Cross-coupling Metal-halogen exchange Sequential diversification

Gem-Difluoro Ketone Metabolic Stability Advantage Over Non-Fluorinated Cycloheptanone Analogs

The gem-difluoro (CF₂) group at the 4-position acts as a metabolically stable bioisostere for the carbonyl group, blocking CYP450-mediated oxidation at the adjacent methylene positions that would otherwise occur in a non-fluorinated cycloheptanone scaffold [1]. Fluorine substitution adjacent to carbonyl groups is a well-established strategy to improve metabolic stability in drug candidates: the strong C–F bond (~116 kcal/mol) resists oxidative metabolism, and the electron-withdrawing effect of fluorine reduces the electron density at adjacent C–H bonds, decreasing their susceptibility to P450 hydroxylation [2]. The non-fluorinated comparator ethyl 3-iodo-5-oxocycloheptane-1-carboxylate (where such data might be inferred) would be expected to undergo rapid metabolism at the 4-position owing to the presence of unsubstituted methylene groups adjacent to the ketone .

Metabolic stability Bioisostere CYP450 resistance

Cycloheptane vs. Cyclohexane Conformational Diversity: Access to Unique 3D Chemical Space

The seven-membered cycloheptane ring provides greater conformational flexibility and a fundamentally different spatial presentation of substituents compared to the more rigid six-membered cyclohexane analogs [1]. Cycloheptane rings populate multiple low-energy conformations (chair, twist-chair, boat) with interconversion barriers typically in the range of 5–8 kcal/mol, whereas cyclohexane is largely confined to a single chair conformation [2]. The unique conformational flexibility of medium-sized rings 'allows them to interact with biological targets in ways that are not possible for smaller, more rigid structures' . For a procurement decision, this means the cycloheptane scaffold probes a distinct region of 3D chemical space compared to widely available cyclohexane-based difluoro-iodo building blocks .

Conformational diversity Medium-ring scaffolds 3D drug design

Polyfunctional Scaffold for Sequential Derivatization: Ester, Ketone, CF₂, and Iodide Handles

The compound bears four distinct functional handles—ethyl ester (position 1), gem-difluoro (position 4), ketone (position 5), and iodo (position 3)—each addressable through orthogonal chemistry, enabling sequential derivatization without protecting group manipulation . This contrasts with simpler analogs such as 4,4-difluorocycloheptanone (CAS 1227807-93-3), which contains only the CF₂ and ketone groups , or the des-halo ketone analog (CAS 2225136-21-8), which lacks the iodine handle . Cycloheptane-based β-ketoesters are established as versatile reagents for α-functionalization, and the presence of the iodine atom further expands the accessible reaction manifold to include Sonogashira, Suzuki, Negishi, and Buchwald-Hartwig couplings, as well as lithium-halogen exchange for nucleophilic quench [1].

Sequential derivatization Orthogonal functional groups Library synthesis

Best-Fit Research and Industrial Application Scenarios for Ethyl 4,4-Difluoro-3-iodo-5-oxocycloheptane-1-carboxylate


Medicinal Chemistry Hit-to-Lead Optimization Requiring 3D Scaffold Diversity

The cycloheptane scaffold probes conformational space inaccessible to six-membered ring analogs, enabling medicinal chemists to explore novel pharmacophore geometries [1]. The gem-difluoro group provides metabolic stabilization at the α-position to the ketone, addressing a common liability in cycloalkanone-containing leads while maintaining the carbonyl's hydrogen-bond acceptor capacity [2]. The iodine handle permits late-stage C–C bond formation at the 3-position via Suzuki or Sonogashira coupling, enabling rapid SAR exploration without de novo scaffold synthesis.

Synthesis of sp³-Rich Fragment Libraries for FBDD and PROTAC Linker Design

The compound's four orthogonal functional handles support sequential diversification, enabling the parallel synthesis of sp³-rich fragment libraries with high three-dimensionality [3]. The cycloheptane core combined with the gem-difluoro unit delivers a balance of conformational flexibility and metabolic inertness valued in fragment-based drug discovery (FBDD) and in PROTAC linker design, where linker rigidity, length, and metabolic stability directly influence ternary complex formation and degradation efficiency .

Chemical Biology Probe Synthesis Requiring Chemoselective Bioconjugation

The iodine atom at the 3-position serves as a chemoselective handle for Pd-catalyzed cross-coupling with alkyne- or boronate-bearing bioconjugation tags (e.g., fluorophores, biotin, photoaffinity labels) in the presence of the ester and ketone functionalities, which would be compromised under the harsher conditions required for bromide or chloride analogs [4]. This chemoselectivity is critical for generating homogeneous probe molecules without side reactions at competing electrophilic sites.

Agrochemical Lead Discovery Targeting Metabolic Stability in Seven-Membered Ring Chemotypes

Cycloheptane-based agrochemical leads often suffer from rapid environmental or metabolic degradation at ring methylene positions. Pre-installation of the gem-difluoro unit at the 4-position, adjacent to the ketone, blocks this metabolic soft spot while preserving the ketone for target engagement [5]. The iodine enables subsequent diversification to optimize physicochemical properties (logP, solubility) for foliar uptake or soil mobility without resynthesizing the fluorinated core.

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